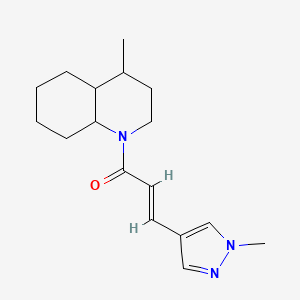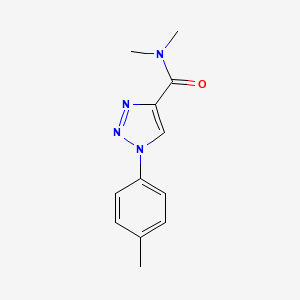
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DMPT is a synthetic analog of the natural compound 3-methyl-4-(methylthio)butanoic acid (MMBA), which is a precursor for methionine synthesis in animals.
科学研究应用
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been extensively studied in various scientific research fields, including animal nutrition, aquaculture, and plant growth regulation. In animal nutrition, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to enhance feed intake, growth performance, and nutrient utilization in various species, including pigs, chickens, and fish. In aquaculture, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been used as a feed additive to improve fish growth, disease resistance, and stress tolerance. In plant growth regulation, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to promote root development, increase yield, and enhance stress tolerance in various crops.
作用机制
The mechanism of action of N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, metabolism, and protein synthesis. N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has also been shown to increase the expression of genes involved in nutrient uptake and utilization, as well as antioxidant defense.
Biochemical and Physiological Effects
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects in animals and plants. In animals, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to increase the levels of amino acids, especially methionine, in various tissues. It has also been shown to enhance the activity of digestive enzymes, improve gut health, and modulate the immune system. In plants, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to increase the levels of various plant hormones, such as auxins and cytokinins, which are involved in plant growth and development.
实验室实验的优点和局限性
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has several advantages as a research tool, including its stability, solubility, and ease of use. It can be easily incorporated into animal feed or plant growth media, and its effects can be measured using various biochemical and physiological assays. However, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide also has some limitations, including its potential toxicity at high doses and its potential interactions with other compounds in the experimental system.
未来方向
There are several future directions for N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide research, including exploring its potential applications in human nutrition and health, investigating its mechanism of action at the molecular level, and developing more efficient synthesis methods. Additionally, more research is needed to determine the optimal dosage and duration of N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide supplementation in different species and under different conditions. Overall, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide is a promising compound with potential applications in various scientific research fields.
合成方法
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide can be synthesized through a multistep process involving the reaction of 4-methylbenzonitrile with dimethylamine and sodium azide. The resulting product is then subjected to hydrolysis and decarboxylation to yield N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide. The overall yield of this synthesis method is approximately 60%.
属性
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-4-6-10(7-5-9)16-8-11(13-14-16)12(17)15(2)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJUNVFTPCHCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

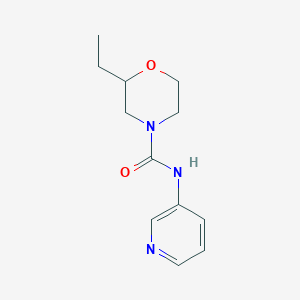
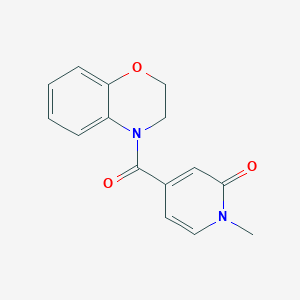

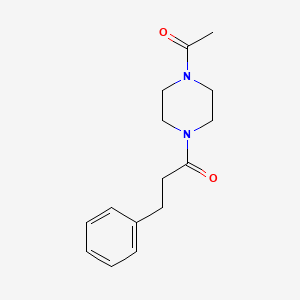

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)
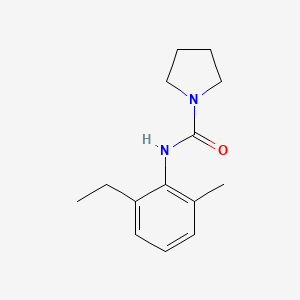
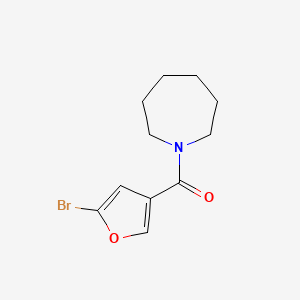
![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)
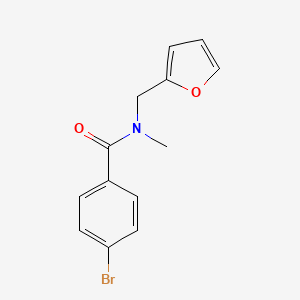
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)
